molecular formula C18H16N4O4S B15154246 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide

Cat. No.: B15154246
M. Wt: 384.4 g/mol
InChI Key: HCQUASXMRPXUDL-UHFFFAOYSA-N
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Description

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide is a complex organic compound that features a benzimidazole moiety, a nitrophenyl group, and a propanamide backbone. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by interacting with cellular components. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-(4-nitrophenyl)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 2-[(1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide

These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C18H16N4O4S/c1-11(17(24)19-13-7-9-14(10-8-13)22(25)26)27-18-20-15-5-3-4-6-16(15)21(18)12(2)23/h3-11H,1-2H3,(H,19,24)

InChI Key

HCQUASXMRPXUDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2C(=O)C

Origin of Product

United States

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